Demecycline is produced through the fermentation process of specific strains of Streptomyces, particularly Streptomyces aureofaciens. The extraction and purification processes have evolved over time, with modern methods focusing on reducing environmental impact and improving yield.
Demecycline is classified as a tetracycline antibiotic. Tetracyclines are characterized by their four-ring structure and include other well-known antibiotics such as tetracycline, oxytetracycline, and doxycycline. Demecycline is used in clinical settings for its antibacterial properties and has been employed in treating conditions like acne, urinary tract infections, and respiratory tract infections.
The synthesis of demecycline can be achieved through both natural fermentation processes and chemical synthesis. The traditional method involves cultivating Streptomyces aureofaciens in a controlled environment where it produces demecycline as a secondary metabolite.
Recent advancements have focused on metabolic engineering to enhance production efficiency. For example, strains like Streptomyces aureofaciens have been genetically modified to optimize yield through targeted gene deletions and overexpressing key biosynthetic genes .
The extraction process typically involves several steps:
Demecycline has a complex molecular structure characterized by a naphthacene core with multiple functional groups, including hydroxyl groups that contribute to its solubility and biological activity.
Demecycline undergoes various chemical reactions that can affect its stability and efficacy:
The stability of demecycline is influenced by pH, temperature, and the presence of metal ions. For instance, when administered with dairy products or antacids containing these ions, absorption can be significantly reduced by over 50% .
Demecycline exerts its antibacterial effects primarily through the inhibition of protein synthesis.
Studies have shown that demecycline has a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing bacteria outright .
Relevant analyses indicate that demecycline's solubility and stability are crucial for its effectiveness as an antibiotic .
Demecycline has several scientific uses beyond its role as an antibiotic:
Demeclocycline (7-chloro-4-dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide) is a tetracycline derivative with the molecular formula C₂₁H₂₁ClN₂O₈ and a molecular weight of 464.85 g/mol. Its crystalline form appears as an odorless yellow powder with a bitter taste and a melting point of 174–178°C [3] [5]. The compound features a naphthacene core with stereospecific chiral centers at C-4, C-4a, C-5a, C-6, and C-12a, which are critical for ribosomal binding and antibacterial activity. Key functional groups include:
Demeclocycline hydrochloride exhibits solubility of 1 g/60 mL in water and 1 g/50 mL in methanol but is insoluble in chloroform [3] [10]. Its acid-base behavior is defined by three pKa values (3.3, 7.2, 9.3), enabling pH-dependent chelation with polyvalent cations like Ca²⁺ and Mg²⁺ [3].
Structurally, demeclocycline is a 6-demethylated analog of chlortetracycline, distinguished by the absence of a methyl group at the C-6 position. This modification confers greater acid stability and altered pharmacokinetics compared to first-generation tetracyclines [5] [8]. The table below highlights key structural differences:
Table 1: Structural Comparison of Demeclocycline with Related Tetracyclines
Compound | C-6 Modification | C-7 Modification | Molecular Weight (g/mol) |
---|---|---|---|
Demeclocycline | -H | -Cl | 464.85 |
Chlortetracycline | -CH₃ | -Cl | 478.88 |
Tetracycline | -CH₃ | -H | 444.43 |
Oxytetracycline | -CH₃ | -H, -OH at C-5 | 460.44 |
The C-6 demethylation enhances demeclocycline’s bioavailability (60–80%) and extends its elimination half-life (10–17 hours) relative to tetracycline (6–8 hours) [4] [10]. Unlike later-generation analogs like tigecycline, demeclocycline lacks a glycyl-amine side chain, limiting its efficacy against tetracycline-resistant pathogens expressing efflux pumps [1].
Demeclocycline is biosynthesized exclusively by mutant strains of Streptomyces aureofaciens in which the C-6 methylation step is genetically disrupted. The pathway involves:
Table 2: Enzymes in Demeclocycline Biosynthesis and Their Functions
Enzyme | Gene | Function | Effect of Overexpression |
---|---|---|---|
CtcH | ctcH | Hydroxyacyl-CoA dehydrogenase | ↑ 50% yield |
CtcJ | ctcJ | C-6 hydroxylating monooxygenase | ↑ 37% yield |
CtcB | ctcB | Transcriptional activator of PKS genes | ↑ 60% yield |
CtcK | ctcK | C-methyltransferase (inactivated in mutants) | ↓ Yield when functional |
Deletion of ctcH or ctcJ abolishes demeclocycline production, confirming their indispensability [2]. High-yielding industrial strains (e.g., A6-9) exhibit 2.5-fold higher expression of CtcH and CtcJ compared to wild-type strains [2] [6].
The absence of C-6 methylation in demeclocycline arises from:
In S. aureofaciens mutants lacking functional CtcK, metabolic flux shifts from chlortetracycline to 6-demethylpretetramid, the immediate precursor of demeclocycline [7]. This redirection has two consequences:
Metabolic engineering of ctcK⁻ mutants with additional ctcP copies (encoding rate-limiting halogenase) increases demeclocycline titers to >6 g/L, establishing a platform for semisynthetic tetracycline production [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7